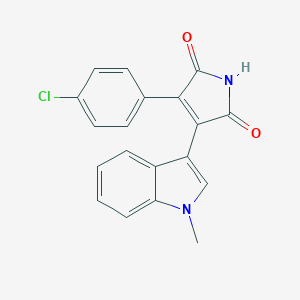
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione, also known as 4-chloro-N-methyl-3-phenyl-2-pyrrolidinone, is a compound belonging to the family of pyrrolidinones. It is a heterocyclic compound with a five-membered ring system composed of one nitrogen atom, four carbon atoms and one oxygen atom. It is a white crystalline solid with a melting point of 132-134 °C and a molecular weight of 229.7 g/mol. The compound has a variety of uses in scientific research, such as in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione involves the condensation of 4-chlorobenzaldehyde with 1-methyl-1H-indole-3-carbaldehyde to form the corresponding chalcone, which is then cyclized with maleic anhydride in the presence of a base to yield the target compound.
Starting Materials
4-chlorobenzaldehyde, 1-methyl-1H-indole-3-carbaldehyde, maleic anhydride, base (e.g. sodium hydroxide or potassium hydroxide)
Reaction
Step 1: Condensation of 4-chlorobenzaldehyde with 1-methyl-1H-indole-3-carbaldehyde in the presence of a base (e.g. sodium hydroxide or potassium hydroxide) to form the corresponding chalcone., Step 2: Cyclization of the chalcone with maleic anhydride in the presence of a base (e.g. sodium hydroxide or potassium hydroxide) to yield the target compound, 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone has a variety of uses in scientific research. It is used as an intermediate in the synthesis of a variety of pharmaceuticals, such as anticonvulsants, anti-anxiety agents, and anti-depressants. It is also used in the synthesis of other heterocyclic compounds, such as pyrrolidines, pyrrolizines, and pyrrolidinones. Additionally, it is used in the study of biochemical and physiological effects of various compounds.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone is not fully understood. However, it is believed that the compound acts as an agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of anxiety and depression, and its activation by 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone may be responsible for its effects on these conditions.
Biochemische Und Physiologische Effekte
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone has been studied for its effects on biochemical and physiological processes. Studies have shown that the compound has anxiolytic and antidepressant effects, as well as neuroprotective and neurogenic effects. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone has several advantages for use in lab experiments. It is a relatively stable compound, with a melting point of 132-134 °C and a molecular weight of 229.7 g/mol. Additionally, it is easily synthesized from readily available starting materials. However, the compound does have some limitations for use in lab experiments. It is a relatively expensive compound, and its effects on biochemical and physiological processes are not fully understood.
Zukünftige Richtungen
There are several potential future directions for the study of 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone. Further research could be conducted to explore the effects of the compound on other biochemical and physiological processes. Additionally, the compound could be studied for its potential use in the treatment of other disorders, such as schizophrenia and bipolar disorder. Furthermore, research could be conducted to explore the potential of the compound as an anti-cancer agent. Finally, research could be conducted to explore the potential of the compound as a tool for drug delivery.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c1-22-10-14(13-4-2-3-5-15(13)22)17-16(18(23)21-19(17)24)11-6-8-12(20)9-7-11/h2-10H,1H3,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGVBRRKUKTEEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416131 |
Source


|
| Record name | 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione | |
CAS RN |
125313-99-7 |
Source


|
| Record name | 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

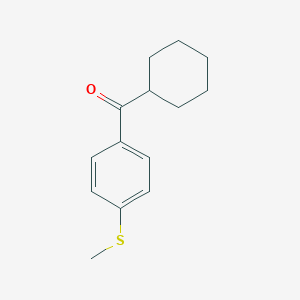
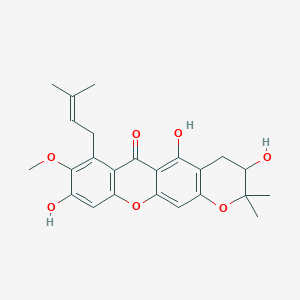
![5-Bromobenzo[d]isothiazole](/img/structure/B179808.png)
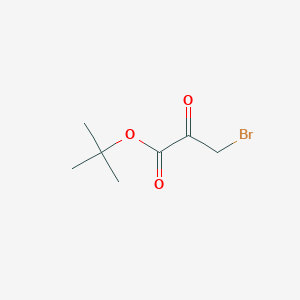
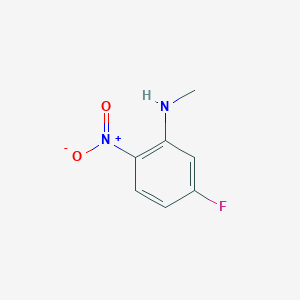
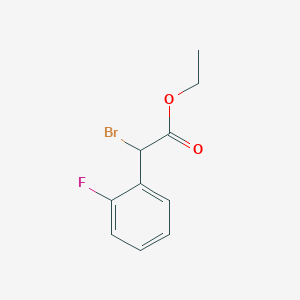
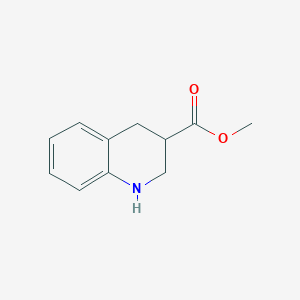

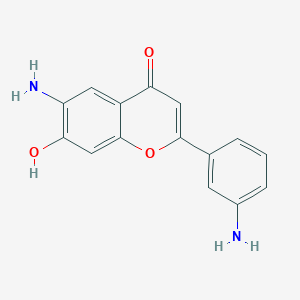
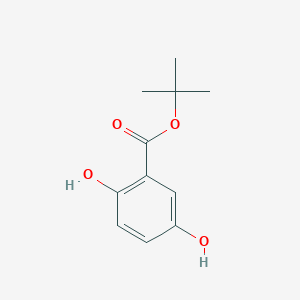
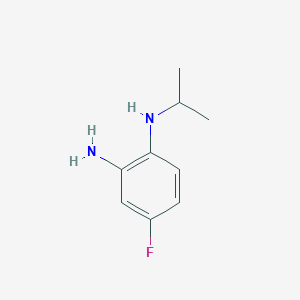
![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine](/img/structure/B179838.png)